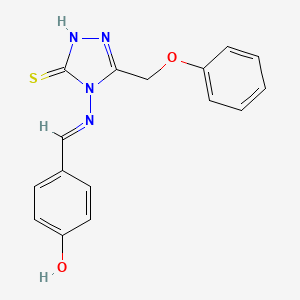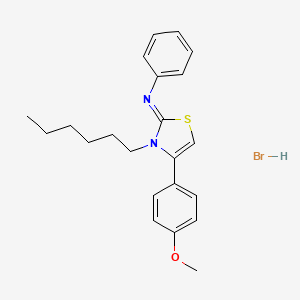![molecular formula C44H35N3O2 B11968372 methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate](/img/structure/B11968372.png)
methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate is a complex organic compound that features a unique structure combining multiple aromatic rings and heterocyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate typically involves multi-step organic reactionsCommon reagents used include aldehydes, amines, and catalysts such as zinc chloride or ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 4-(3,5-diphenyl-1H-pyrazol-1-yl)benzenesulfonamide
- (5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Comparison: Compared to similar compounds, methyl 4-{(7E)-7-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl}benzoate stands out due to its unique combination of aromatic and heterocyclic structures.
Eigenschaften
Molekularformel |
C44H35N3O2 |
|---|---|
Molekulargewicht |
637.8 g/mol |
IUPAC-Name |
methyl 4-[(7E)-7-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]-2-phenyl-5,6-dihydrocyclopenta[b]pyridin-4-yl]benzoate |
InChI |
InChI=1S/C44H35N3O2/c1-49-44(48)35-21-19-31(20-22-35)39-28-40(32-11-5-2-6-12-32)45-43-36(23-26-38(39)43)27-30-17-24-37(25-18-30)47-42(34-15-9-4-10-16-34)29-41(46-47)33-13-7-3-8-14-33/h2-22,24-25,27-28,42H,23,26,29H2,1H3/b36-27+ |
InChI-Schlüssel |
YZJHEUNMJKHCHG-KJFHWCLQSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=NC\3=C2CC/C3=C\C4=CC=C(C=C4)N5C(CC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=NC3=C2CCC3=CC4=CC=C(C=C4)N5C(CC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968295.png)

![5-(biphenyl-4-yl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11968312.png)

![N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide](/img/structure/B11968329.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11968334.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968351.png)
![methyl 4-[(E)-{[3-(4-tert-butylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11968352.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968358.png)

